molecular formula C4H9FO2 B1452392 1-Fluoro-3-methoxy-2-propanol CAS No. 40453-80-3

1-Fluoro-3-methoxy-2-propanol

Cat. No. B1452392
CAS RN: 40453-80-3
M. Wt: 108.11 g/mol
InChI Key: NTOZUEOZUOBUTO-UHFFFAOYSA-N
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Description

“1-Fluoro-3-methoxy-2-propanol” is a derivative of methoxy alcohol . It is similar to other glycol ethers and is used as a carrier/solvent in printing/writing inks and paints/coatings .


Synthesis Analysis

The synthesis of similar compounds, such as 1-Methoxy-2-propanol, involves the reaction of propylene oxide with methanol in the presence of ZnMgAl (zinc-magnesium-aluminium) catalysts . Another method involves the piperidine catalyzed Knoevenagel condensation of ring-disubstituted benzaldehydes and 2-methoxyethyl cyanoacetate .


Molecular Structure Analysis

The molecular formula of “1-Fluoro-3-methoxy-2-propanol” is C4H9FO2 . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

1-Methoxy-2-propanol is a methoxy alcohol derivative. The ether being relatively unreactive. Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents. They react with oxoacids and carboxylic acids to form esters plus water .


Physical And Chemical Properties Analysis

1-Methoxy-2-propanol has a vapor density of 3.12 (vs air) and a vapor pressure of 10.9 mmHg at 25 °C . It is a colorless liquid with a flash point near 89°F. It is less dense than water and soluble in water .

Scientific Research Applications

Pd-Catalyzed C–H Activation

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is used as a solvent in Pd-catalyzed C–H activation . It has unique features compared to its non-fluoro analogue isopropanol, making it irreplaceable in various subdomains of organic chemistry .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves using HFIP as a solvent in Pd-catalyzed C–H functionalization reactions .
  • Results or Outcomes : The use of HFIP has been found to elevate the yield and selectivity of distal aromatic C–H functionalizations .

Self-Assembly of Aromatic Dipeptides

  • Scientific Field : Biomolecular Chemistry
  • Application Summary : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are used to induce self-assembly of an aromatic dipeptide, Tyr–Phe (YF) .
  • Methods of Application : HFIP and TFE induce self-assembly with completely different morphologies when YF is dried on a glass surface .
  • Results or Outcomes : SEM images showed that HFIP and TFE can induce self-assembly with completely different morphologies, namely microribbons and microspheres, respectively .

Synthesis of Protein Kinase C Inhibitors

  • Scientific Field : Biochemistry
  • Application Summary : 1-Methoxy-2-propanol is used as a reagent in the synthesis of 2-amino-3-carboxy-4-phenylthiophenes, which act as protein kinase C inhibitors .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves using 1-Methoxy-2-propanol as a reagent in the synthesis process .
  • Results or Outcomes : The outcome of this process is the production of 2-amino-3-carboxy-4-phenylthiophenes .

Safety And Hazards

1-Methoxy-2-propanol is flammable and its vapors may form explosive mixtures with air. Contact with skin, eyes, and mucous membranes can cause irritation. Prolonged exposure to vapors may cause coughing, shortness of breath, dizziness, and intoxication .

properties

IUPAC Name

1-fluoro-3-methoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOZUEOZUOBUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698096
Record name 1-Fluoro-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-methoxy-2-propanol

CAS RN

40453-80-3
Record name 1-Fluoro-3-methoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-3-methoxy-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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